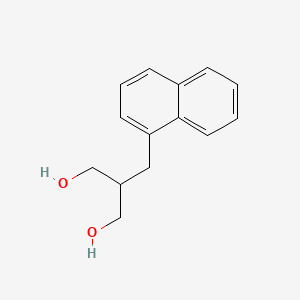
benzyltrimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzyltrimethylammonium acetate is a quaternary ammonium compound with the molecular formula C10H17NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ability to form stable salts and its solubility in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
benzyltrimethylammonium acetate can be synthesized through the quaternization of benzylamine with methyl iodide, followed by the reaction with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:
C6H5CH2NH2+3CH3I→C6H5CH2N(CH3)3I−+2HI
C6H5CH2N(CH3)3I−+CH3COOH→C6H5CH2N(CH3)3CH3COO−+HI
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
benzyltrimethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ion exchange resins or salts like sodium chloride (NaCl) are employed.
Major Products Formed
Oxidation: N,N,N-Trimethyl(phenyl)methanaminium N-oxide.
Reduction: N,N-Dimethyl(phenyl)methanamine.
Substitution: N,N,N-Trimethyl(phenyl)methanaminium chloride.
Scientific Research Applications
benzyltrimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of benzyltrimethylammonium acetate involves its interaction with biological membranes and proteins. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, leading to changes in membrane permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Benzyltrimethylammonium chloride
- Tetraethylammonium acetate
- Tetramethylammonium acetate
Uniqueness
benzyltrimethylammonium acetate is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to form stable salts and its solubility in both water and organic solvents make it particularly versatile for various applications.
Properties
CAS No. |
16969-11-2 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;acetate |
InChI |
InChI=1S/C10H16N.C2H4O2/c1-11(2,3)9-10-7-5-4-6-8-10;1-2(3)4/h4-8H,9H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
FWYSSOIRLVHQNC-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B8497881.png)






![tert-butyl hydroxy-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B8497926.png)

![N-[(2-chlorophenyl)methyl]-N,3-dihydroxy-2,2-dimethylpropanamide](/img/structure/B8497931.png)
![2-Methyl-1,2,3,4-tetrahydrobenzo[g]isoquinolin-5-amine](/img/structure/B8497934.png)


